Cyclohexyl(2-fluorophenyl)methanamine
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Overview
Description
Cyclohexyl(2-fluorophenyl)methanamine is an organic compound with the molecular formula C13H18FN. It is a derivative of methanamine, where the methanamine group is substituted with a cyclohexyl group and a 2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2-fluorophenyl)methanamine typically involves the reaction of cyclohexylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Cyclohexyl(2-fluorophenyl)methanone or 2-fluorobenzaldehyde derivatives.
Reduction: Secondary or tertiary amines with varying degrees of substitution.
Substitution: Compounds with different functional groups replacing the fluorine atom on the phenyl ring.
Scientific Research Applications
Cyclohexyl(2-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(2-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(2-chlorophenyl)methanamine
- Cyclohexyl(2-bromophenyl)methanamine
- Cyclohexyl(2-methylphenyl)methanamine
Uniqueness
Cyclohexyl(2-fluorophenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, or methyl analogs .
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
cyclohexyl-(2-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H18FN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2 |
InChI Key |
IRINBVKAAGYNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2F)N |
Origin of Product |
United States |
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